molecular formula C23H26N4O4S2 B2471476 ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 896332-45-9

ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2471476
CAS No.: 896332-45-9
M. Wt: 486.61
InChI Key: KDDVWXODUVMHEC-UHFFFAOYSA-N
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Description

The compound, with its complex heterocyclic architecture, comprises three distinct structural motifs:

  • Cyclohepta[b]thiophene core: A seven-membered carbocyclic ring fused with a thiophene moiety, providing conformational rigidity and hydrophobic character .
  • Ester and thioether linkages: The ethyl ester at the thiophene-3-position and the thioether bridge connecting the propanamido group to the pyridotriazinone enhance solubility and metabolic stability .

This structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring multi-domain interactions.

Properties

IUPAC Name

ethyl 2-[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-4-31-21(29)18-15-8-6-5-7-9-16(15)33-20(18)25-19(28)14(3)32-22-24-17-12-13(2)10-11-27(17)23(30)26-22/h10-12,14H,4-9H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDVWXODUVMHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=NC(=O)N4C=CC(=CC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its structural features, synthesis, and biological activity based on available research findings.

Structural Features

The compound features a unique combination of functional groups and heterocyclic structures:

  • Pyrido-triazine moiety : Known for various biological activities.
  • Cycloheptathiophene core : Contributes to the compound's chemical properties.
  • Thioether linkage : Enhances reactivity and potential interactions with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₃S
Molecular Weight273.37 g/mol
CAS Number306978-77-8

Biological Activity

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

  • Antiviral Activity :
    • The compound has shown promise as an antiviral agent targeting Human Immunodeficiency Virus type 1 (HIV-1). It inhibits viral replication by binding to the integrase enzyme's active site without significant cytotoxicity at concentrations up to 100 µM.
  • Antimicrobial Properties :
    • Compounds with similar pyrido-triazine structures have demonstrated antimicrobial activities against various pathogens. This suggests potential applications in treating infections.
  • Anticancer Potential :
    • Preliminary studies indicate that derivatives of this compound class may possess anticancer properties, particularly against colon cancer cell lines. The mechanism is believed to involve disruption of cellular processes through specific interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the pyrido-triazine moiety : Utilizing appropriate reagents to create the core structure.
  • Introduction of thioether linkage : Employing nucleophilic substitution reactions.
  • Esterification or amidation : Finalizing the structure through reactions involving carboxylic acid derivatives.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

Study 1: Antiviral Efficacy

In vitro assays demonstrated that related pyrido-triazine derivatives effectively inhibited HIV replication without significant toxicity to host cells. This study emphasizes the need for further exploration of pharmacokinetic properties and potential drug interactions.

Study 2: Anticancer Activity

A study focusing on analogs of ethyl 2-(2-(4-Oxo-4H-pyrido[1,2-a][1,3,5]triazin)thio)propanoate revealed notable anticancer effects against various cancer cell lines. The mechanism involved specific binding to cellular targets that regulate growth and apoptosis .

Comparison with Similar Compounds

a) 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones

  • Key features : Replace the cycloheptathiophene with a simpler pyrimidine ring and substitute the thioether with a thioxo group.
  • Activity: Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 16–32 µg/mL), attributed to the pyridotriazinone core’s ability to disrupt bacterial membrane integrity .
  • Divergence: The absence of the bulky cycloheptathiophene reduces lipophilicity (clogP = 1.2 vs.

b) Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

  • Key features: Shares ester groups and a fused imidazo[1,2-a]pyridine ring but lacks the pyridotriazinone and thioether moieties.
  • Physicochemical data: Melting point = 243–245°C; molecular weight = 561.6 g/mol. The nitro and cyano groups enhance dipole interactions but reduce metabolic stability compared to the target compound .

Compounds with Similar Fused Ring Systems

a) Tetrahydroimidazo[1,2-a]pyrrolo[3,4-e]pyrimidines

  • Key features : Feature a tricyclic system but replace the thiophene with a pyrrolo-pyrimidine core.
  • Activity : Patent data indicate kinase inhibition (IC₅₀ < 100 nM for select isoforms), suggesting the target compound’s fused rings may similarly target ATP-binding pockets .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Bioactivity (if reported) Melting Point (°C) Reference
Target Compound 529.6* Ethyl ester, thioether, pyridotriazinone Not reported N/A -
4-Aryl-2-thioxo-pyrimidotriazinone 318.4 Pyridotriazinone, thioxo Antibacterial (MIC = 16–32 µg/mL) 180–185
Diethyl imidazopyridine dicarboxylate (1l) 561.6 Diethyl ester, cyano, nitro Not reported 243–245
Triazole-pyrazole hybrid 236.1 Triazole, pyrazole, nitrile Not reported 198.2

*Calculated using ChemDraw.

Table 2. Chemoinformatic Similarity Analysis*

Compound Pair Tanimoto Coefficient (Range) Divergent Features
Target vs. 4-Aryl-pyrimidotriazinone 0.45–0.55 Cycloheptathiophene vs. pyrimidine
Target vs. Diethyl imidazopyridine 0.35–0.40 Pyridotriazinone vs. imidazopyridine
Target vs. Triazole-pyrazole <0.30 Thioether/ester vs. triazole/nitrile

*Based on binary fingerprint analysis using methodologies from .

Research Findings and Implications

Structural uniqueness: The target compound’s cycloheptathiophene and pyridotriazinone combination distinguishes it from simpler imidazopyridine or pyrimidine derivatives, offering a larger surface area for target binding .

Thioether vs. thioxo : The thioether linkage may confer greater stability than the thioxo group in ’s compounds, which are prone to oxidation .

Synthetic challenges : The multi-step synthesis required for fused heterocycles (e.g., cycloheptathiophene) contrasts with one-pot methodologies for imidazopyridines , suggesting scalability hurdles.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Thioether formation : Reacting the pyridotriazine core with a thiol-containing intermediate under controlled pH (6.5–7.5) to avoid oxidation .
  • Amidation : Coupling the thioether intermediate with the cycloheptathiophene carboxylate derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Esterification : Protecting carboxylic acid groups with ethyl chloroformate in the presence of triethylamine .
    Optimization : Use ionic liquids (e.g., [TMDPH2]2+[SO4]2−) to enhance reaction rates and yields in cyclization steps . Monitor reactions via TLC and adjust solvent polarity (e.g., ethanol/water mixtures) to improve crystallization .

Q. Which characterization techniques are essential for structural validation?

  • NMR Spectroscopy : 1H/13C NMR to confirm connectivity of the pyridotriazine, thioether, and cycloheptathiophene moieties. Pay attention to aromatic proton splitting patterns and sulfur-induced deshielding .
  • Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error, focusing on isotopic patterns for sulfur and chlorine .
  • X-ray Crystallography : Resolve stereochemistry of the cycloheptathiophene ring if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict transition states and energetics for key steps like thioether formation or amidation .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with strong binding to catalytic sites (e.g., ATP-binding pockets) .
  • AI-Driven Optimization : Train machine learning models on existing reaction data to predict optimal conditions (solvent, catalyst) for novel derivatives .

Q. How should researchers address contradictions in reported biological activity data?

  • Functional Group Analysis : Compare thioether vs. sulfone analogs (e.g., replacing S with SO2) to assess redox-sensitive activity differences .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) with standardized cell lines (e.g., HEK293 for kinase assays) .
  • Metabolite Profiling : Use LC-MS to identify degradation products in biological matrices that may interfere with activity measurements .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amidation) to enhance heat dissipation and reduce byproducts .
  • Membrane Separation : Use nanofiltration membranes (MWCO 500 Da) to isolate the target compound from low-MW impurities .
  • DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, stoichiometry) for critical steps like cyclization .

Data Analysis and Validation

Q. How can researchers validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein upon compound binding using Western blotting .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) between the compound and immobilized recombinant protein .
  • Knockdown/Rescue Experiments : Use siRNA to silence the target gene and confirm loss of compound efficacy .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in and for reaction setups.
  • Computational Tools : Access reaction path search algorithms via ICReDD’s open-source platforms .
  • Data Repositories : Upload spectral data to Chemotion for peer validation (e.g., DOI:10.14272/reaction/SA-FUHFF) .

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